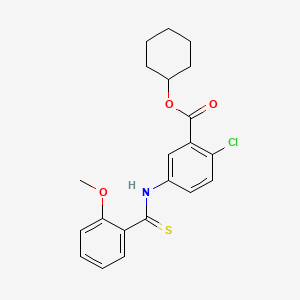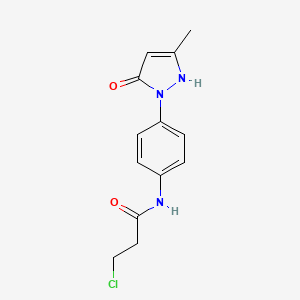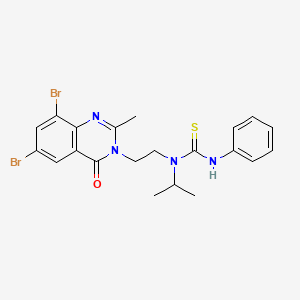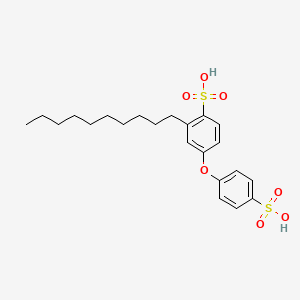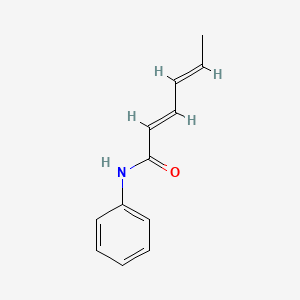
Sorbanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sorbanilide can be synthesized through the reaction of 1,3-pentadiene with phenyl isocyanate. This reaction typically involves the use of a nickel catalyst, such as nickel(0) cyclooctadiene complex, in a solvent like tetrahydrofuran at low temperatures (around -78°C). The reaction proceeds via a [2+2] cycloaddition mechanism, followed by rearrangement to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, photochemical methods have been explored for the synthesis of this compound, providing an alternative route that may be more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Sorbanilide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction of this compound can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the conjugated diene system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
Sorbanilide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mécanisme D'action
The mechanism of action of sorbanilide involves its interaction with molecular targets such as enzymes and receptors. Its conjugated diene structure allows it to participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The phenyl group may enhance its binding affinity to specific targets, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Cinnamamide: Similar in structure but with a different conjugated system.
Sorbamide: Shares the conjugated diene system but lacks the phenyl group.
Phenylacrylamide: Contains a phenyl group but differs in the position of the double bonds
Uniqueness: Sorbanilide’s unique combination of a conjugated diene system and a phenyl group distinguishes it from other similar compounds. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
1483-88-1 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2E,4E)-N-phenylhexa-2,4-dienamide |
InChI |
InChI=1S/C12H13NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h2-10H,1H3,(H,13,14)/b3-2+,10-5+ |
Clé InChI |
CTUGPZWRPKLTPL-XPQLPGEHSA-N |
SMILES isomérique |
C/C=C/C=C/C(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC=CC=CC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


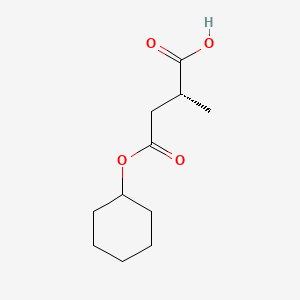
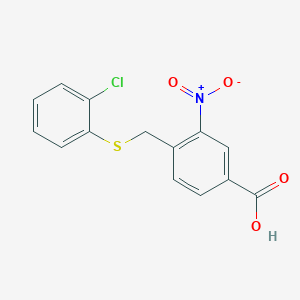
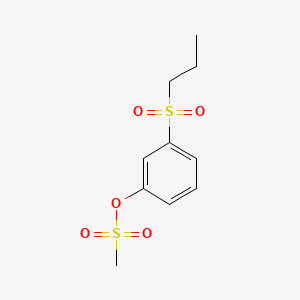


![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)
